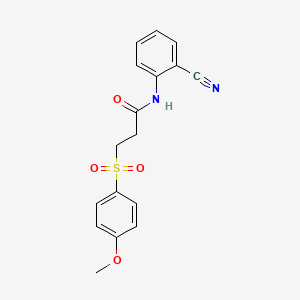

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-23-14-6-8-15(9-7-14)24(21,22)11-10-17(20)19-16-5-3-2-4-13(16)12-18/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBKLLQWKUERIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-cyanophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-cyanophenyl)-4-methoxybenzenesulfonamide.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyano group and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : Compound 8i (87% yield) and 9g (89% yield) demonstrate higher synthetic efficiency compared to the 46% yield of the naphthalene derivative in , likely due to optimized reaction conditions or stabilizing heterocycles .

- Structural Complexity : Heterocyclic moieties (e.g., oxadiazole in 8i , triazole in 9g ) increase molecular weight (>500 g/mol) and may reduce bioavailability compared to simpler propanamides like the target compound .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data and Elemental Analysis

Key Observations:

- IR Signatures : Sulfonyl groups consistently show peaks near 1,336–1,165 cm⁻¹ (O=S=O stretching), while amide C=O bonds appear at ~1,650–1,660 cm⁻¹ .

- NMR Trends: Piperidine and heterocyclic protons in 8g and 9g resonate at 2.3–3.1 ppm, distinct from aromatic protons (6.8–7.5 ppm) . The target compound’s 2-cyanophenyl group would likely show a deshielded ¹³C signal near ~119 ppm, as seen in Bicalutamide .

- Elemental Analysis : Discrepancies in carbon content (e.g., 63.9% in vs. 55.78% in ) reflect structural diversity, particularly the presence of heteroatoms in oxadiazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a sulfonyl chloride intermediate with a cyano-substituted aniline derivative. Key steps include:

- Sulfonation : Reacting 4-methoxyphenyl propanamide with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl group to the 2-cyanophenylamine moiety. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity. Yields >70% are achievable with optimized stoichiometry and reaction times .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., sulfonyl protons at δ 3.8–4.2 ppm, cyano group absence of protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z: ~399.1 (C₁₇H₁₅N₂O₃S) .

- HPLC : Purity ≥95% achieved using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) or kinase targets using fluorometric/colorimetric assays (e.g., COX-Glo™). IC₅₀ values <10 μM suggest therapeutic potential .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to assess safety margins (CC₅₀ >100 μM preferred) .

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions include hydrogen bonding between the sulfonyl group and Arg120/His90 residues .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability. RMSD <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. nitro groups) with activity using descriptors like logP and polar surface area .

Q. How can contradictory biological activity data between structurally similar sulfonyl propanamides be resolved?

- Methodological Answer :

- Comparative SAR Analysis : Tabulate activities of analogs (see Table 1) to identify critical substituents. For example:

| Compound | Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|

| E2078 () | Anticonvulsant (ED₅₀ 15 mg/kg) | Chlorobenzo-thiazole, dimethylaminoethyl | |

| N-(benzothiazol-2-yl) derivative | Anti-inflammatory (IC₅₀ 2.1 μM) | Benzyl group, sulfonyl linkage | |

| Nitrophenyl-furan analog | Cytotoxic (CC₅₀ 18 μM) | Nitro group, furan ring |

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in assay protocols (e.g., cell line differences, incubation times) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) .

- Process Optimization : Switch from batch to flow chemistry for better temperature control (reduces racemization) .

- In-line Analytics : PAT tools (e.g., FTIR, Raman) monitor enantiomeric excess (ee) in real-time during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.